molecular formula C16H11ClN4O2 B15360072 Methyl 4-[8-chloro-3-(cyanomethyl)imidazo[1,5-a]pyrazin-1-yl]benzoate

Methyl 4-[8-chloro-3-(cyanomethyl)imidazo[1,5-a]pyrazin-1-yl]benzoate

Cat. No.: B15360072
M. Wt: 326.74 g/mol
InChI Key: PGDQZGKTPWYGGD-UHFFFAOYSA-N
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Description

Methyl 4-[8-chloro-3-(cyanomethyl)imidazo[1,5-a]pyrazin-1-yl]benzoate is a complex organic compound featuring an imidazo[1,5-a]pyrazine core, which is a fused heterocyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[8-chloro-3-(cyanomethyl)imidazo[1,5-a]pyrazin-1-yl]benzoate typically involves multi-step organic synthesis. One common approach starts with the preparation of the imidazo[1,5-a]pyrazine core, followed by functionalization to introduce the chloro and cyanomethyl groups. The final step involves esterification to attach the methyl benzoate moiety.

    Formation of Imidazo[1,5-a]pyrazine Core: This can be achieved through a cyclization reaction involving a suitable diamine and a diketone under acidic or basic conditions.

    Introduction of Chloro and Cyanomethyl Groups: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride. The cyanomethyl group can be introduced via a nucleophilic substitution reaction using cyanomethyl halides.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst like sulfuric acid or a base like sodium methoxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate moiety, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the nitro or cyano groups, converting them to amines or other functional groups.

    Substitution: The chloro group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, which can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of Methyl 4-[8-chloro-3-(cyanomethyl)imidazo[1,5-a]pyrazin-1-yl]benzoate depends on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or modulating their activity. The chloro and cyanomethyl groups can enhance binding affinity and specificity through interactions like hydrogen bonding, van der Waals forces, or covalent bonding.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[8-bromo-3-(cyanomethyl)imidazo[1,5-a]pyrazin-1-yl]benzoate
  • Methyl 4-[8-chloro-3-(methyl)imidazo[1,5-a]pyrazin-1-yl]benzoate
  • Methyl 4-[8-chloro-3-(cyanomethyl)imidazo[1,2-a]pyrazin-1-yl]benzoate

Uniqueness

Methyl 4-[8-chloro-3-(cyanomethyl)imidazo[1,5-a]pyrazin-1-yl]benzoate is unique due to the specific positioning of the chloro and cyanomethyl groups, which can significantly influence its chemical reactivity and biological activity. This compound’s structure allows for specific interactions with biological targets, potentially leading to unique pharmacological profiles compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C16H11ClN4O2

Molecular Weight

326.74 g/mol

IUPAC Name

methyl 4-[8-chloro-3-(cyanomethyl)imidazo[1,5-a]pyrazin-1-yl]benzoate

InChI

InChI=1S/C16H11ClN4O2/c1-23-16(22)11-4-2-10(3-5-11)13-14-15(17)19-8-9-21(14)12(20-13)6-7-18/h2-5,8-9H,6H2,1H3

InChI Key

PGDQZGKTPWYGGD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C3C(=NC=CN3C(=N2)CC#N)Cl

Origin of Product

United States

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